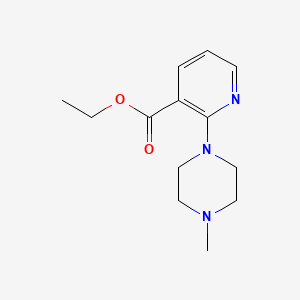

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate

Overview

Description

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate (EMPN) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and contains a piperazine ring structure. It is a white crystalline solid that is soluble in water and has a melting point of approximately 200°C. EMPN is used in a variety of scientific applications due to its unique properties.

Scientific Research Applications

Crystallographic Analysis

- Polymorphic Forms and Crystal Structures : Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate's analog, Olanzapine, exhibits various polymorphic forms. For example, a study by Thakuria and Nangia (2011) explored a new polymorphic form IV, obtained during cocrystallization attempts with nicotinamide. This form featured distinct molecular arrangements compared to other forms, highlighting the variability in crystal structures within similar compounds (Thakuria & Nangia, 2011).

Biological and Pharmacological Effects

- Memory Improvement in Animal Models : Zhang Hong-ying (2012) investigated derivatives of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate for their effects on learning and memory dysfunction in mice. The study found these derivatives improved memory function, suggesting potential applications in cognitive disorders (Zhang Hong-ying, 2012).

- Antimicrobial and Antifungal Properties : Research by Bentabed-Ababsa et al. (2010) explored the metalation of related esters and nitriles, leading to the creation of compounds with antimicrobial and antifungal activities. This highlights potential applications in developing new antibacterial and antifungal agents (Bentabed-Ababsa et al., 2010).

Catalytic and Chemical Properties

- Catalytic Activity in Chemical Reactions : A study by Bharathi et al. (2009) on unsymmetrical end-off, aminomethylated ligands, related to Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate, showed that their complexes exhibited catalytic behaviors. This suggests potential uses in catalyzing various chemical reactions (Bharathi et al., 2009).

Spectroscopy and Quantum Chemistry

- Spectral Analysis and Quantum Chemical Modeling : The compound's spectral properties were studied by Al-Ghulikah et al. (2019), who analyzed its Fourier transform infrared and Raman spectra. Such analyses are crucial for understanding the compound's chemical behavior and properties (Al-Ghulikah et al., 2019).

Synthesis and Structural Characterization

- Synthesis and Structure Determination : Research on the synthesis of related compounds, like by Zhou et al. (2008), contributes to understanding how to effectively synthesize and characterize structures within this chemical class (Zhou et al., 2008).

Industrial Applications

- Production Methods with Industrial Applications : Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from raw materials related to Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate. This highlights the compound's relevance in industrial processes, especially in the context of green chemistry (Lisicki et al., 2022).

properties

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-14-12(11)16-9-7-15(2)8-10-16/h4-6H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZDDFALXBOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693200 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate | |

CAS RN |

1185291-69-3 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)

![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)

![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)